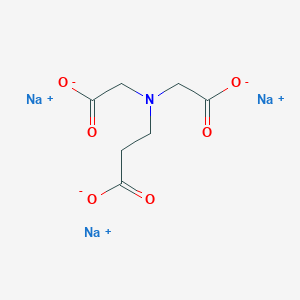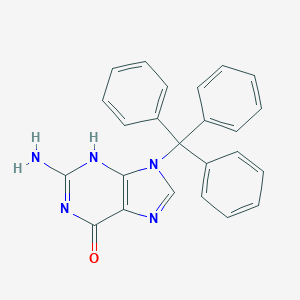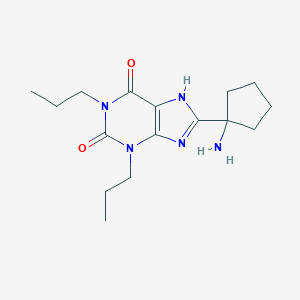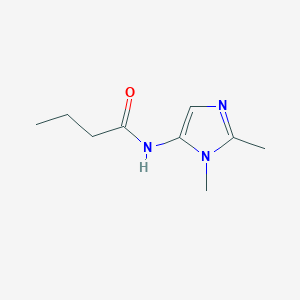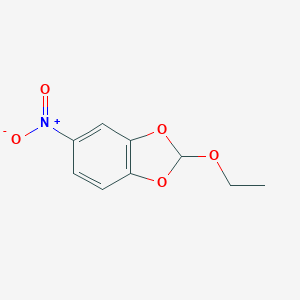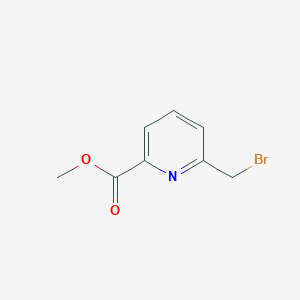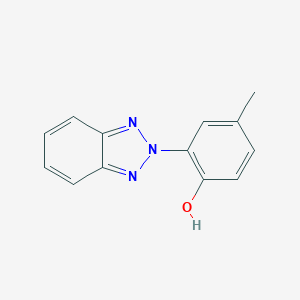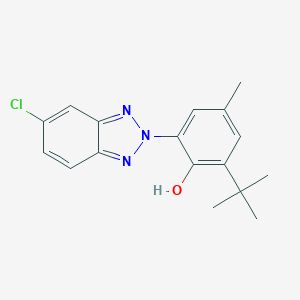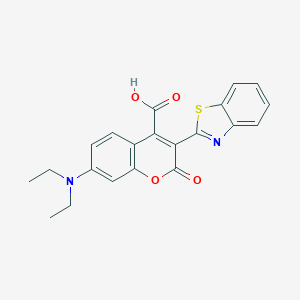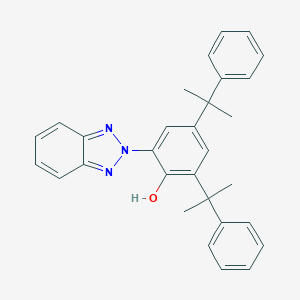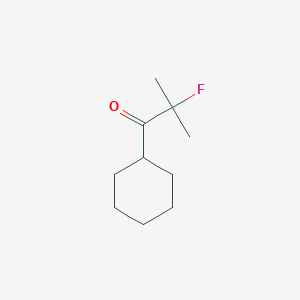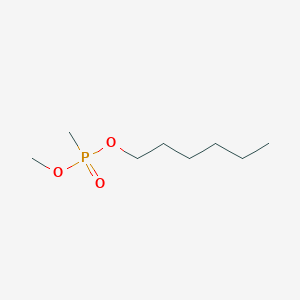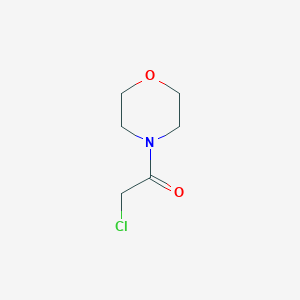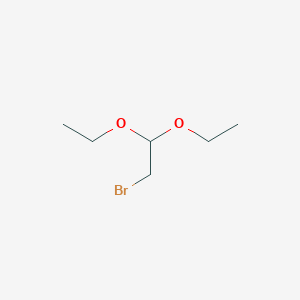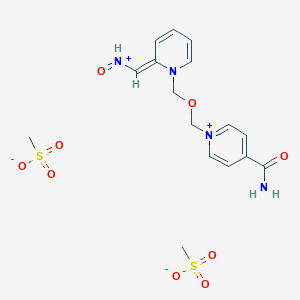
Unii-U1H7M797ZR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Unii-U1H7M797ZR is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of Unii-U1H7M797ZR is not fully understood, but it is believed to work by increasing the release of neurotransmitters such as dopamine and serotonin. This increase in neurotransmitter release may result in a decrease in symptoms of depression, anxiety, and addiction.
Effets Biochimiques Et Physiologiques
Unii-U1H7M797ZR has been found to have various biochemical and physiological effects. This compound has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood and behavior. Unii-U1H7M797ZR has also been found to have an impact on the levels of various hormones in the body, including cortisol and testosterone.
Avantages Et Limitations Des Expériences En Laboratoire
Unii-U1H7M797ZR has several advantages as well as limitations for lab experiments. One of the main advantages of using this compound in lab experiments is its ability to modulate neurotransmitter release, which can help researchers better understand the role of these neurotransmitters in various conditions. However, one of the limitations of using Unii-U1H7M797ZR in lab experiments is that it can be difficult to control the dosage and concentration of the compound, which can make it challenging to obtain consistent results.
Orientations Futures
There are several potential future directions for the study of Unii-U1H7M797ZR. One of the most promising areas of research is the development of new treatments for depression, anxiety, and addiction. Unii-U1H7M797ZR has shown promise in these areas, and further research is needed to determine its potential as a treatment option. Additionally, the study of Unii-U1H7M797ZR may lead to a better understanding of the role of neurotransmitters in various conditions, which could lead to the development of new treatments for other conditions as well. Finally, the development of new synthesis methods for Unii-U1H7M797ZR could lead to the creation of new compounds with even greater potential for scientific research.
Méthodes De Synthèse
Unii-U1H7M797ZR is synthesized through a specific method that involves the reaction of two chemical compounds. The first compound is 3,4-methylenedioxyphenylpropan-2-one, and the second compound is nitroethane. The reaction between these two compounds results in the formation of Unii-U1H7M797ZR.
Applications De Recherche Scientifique
Unii-U1H7M797ZR has been studied extensively for its potential applications in scientific research. This compound has shown promising results in the field of neuroscience, as it has been found to have an impact on the release of neurotransmitters such as dopamine and serotonin. Unii-U1H7M797ZR has also been studied for its potential applications in the treatment of various conditions, including depression, anxiety, and addiction.
Propriétés
Numéro CAS |
144252-71-1 |
|---|---|
Nom du produit |
Unii-U1H7M797ZR |
Formule moléculaire |
C16H22N4O9S2 |
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;methanesulfonate |
InChI |
InChI=1S/C14H14N4O3.2CH4O3S/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;2*1-5(2,3)4/h1-9H,10-11H2,(H-,15,19);2*1H3,(H,2,3,4) |
Clé InChI |
KSZUKDJWBYNHBO-IGUOPLJTSA-N |
SMILES isomérique |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=C/C(=C\[NH+]=O)/N(C=C1)COC[N+]2=CC=C(C=C2)C(=O)N |
SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N |
SMILES canonique |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=C[NH+]=O)N(C=C1)COC[N+]2=CC=C(C=C2)C(=O)N |
Synonymes |
HI-6 DIMETHANESULPHONATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



